N-(2-Bromo-4-isopropylphenyl)acetamide
Overview
Description
“N-(2-Bromo-4-isopropylphenyl)acetamide” is a chemical compound with the molecular formula C11H14BrNO. Its average mass is 256.139 Da and its monoisotopic mass is 255.025864 Da . It is also known by other names such as “Acetamide, N-[2-bromo-4-(1-methylethyl)phenyl]-” and "N-2-bromo-4-(1-methylethyl)phenyl>acetamide" .
Molecular Structure Analysis
The molecular structure of “N-(2-Bromo-4-isopropylphenyl)acetamide” consists of an acetamide group (CH3CONH-) attached to a bromo-isopropylphenyl group . The presence of the bromine atom and the isopropyl group on the phenyl ring may influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis
“N-(2-Bromo-4-isopropylphenyl)acetamide” has a density of 1.4±0.1 g/cm3, a boiling point of 366.4±35.0 °C at 760 mmHg, and a flash point of 175.4±25.9 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds . Its polar surface area is 29 Å2 .Scientific Research Applications
Synthesis and Structure Analysis
- Synthesis and Molecular Docking : N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a related compound, was synthesized, with its structure and anticancer activity confirmed through in silico modeling targeting the VEGFr receptor (Sharma et al., 2018).
- Structural Properties : Compounds structurally similar to N-(2-Bromo-4-isopropylphenyl)acetamide were analyzed, revealing their molecular shapes and intermolecular interactions, which are significant for understanding the structural aspects of such compounds (Boechat et al., 2011).
Chemical Synthesis and Applications
- Dibromohydration Synthesis : A study on the synthesis of N-(2-alkynylaryl)acetamide, closely related to the compound of interest, used dibromohydration, highlighting the chemical versatility of such compounds (Qiu et al., 2017).
- Potential as Pesticides : Derivatives of N-alkyl (aryl)-2,4-dichlorophenoxyacetamide, with structural similarities to N-(2-Bromo-4-isopropylphenyl)acetamide, have been explored as potential pesticides, demonstrating the compound's relevance in agricultural research (Olszewska et al., 2008).
Molecular Conformations and Supramolecular Assembly
- Halogenated Acetamides Study : Research on halogenated N,2-diarylacetamides offers insights into the molecular conformations and supramolecular assembly, relevant for understanding the properties of N-(2-Bromo-4-isopropylphenyl)acetamide (Nayak et al., 2014).
Antimicrobial and Anticonvulsant Activities
- Antimicrobial and Quantum Calculations : Studies on 2-bromo-N-(phenylsulfonyl)acetamide derivatives and their reactions with nitrogen-based nucleophiles have shown antimicrobial activity, which could be relevant for derivatives of N-(2-Bromo-4-isopropylphenyl)acetamide (Fahim & Ismael, 2019).
- Synthesis and Pharmacological Assessment : The synthesis of N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide derivatives, which share a structural framework with N-(2-Bromo-4-isopropylphenyl)acetamide, has shown potential for cytotoxic, anti-inflammatory, analgesic, and antipyretic properties (Rani et al., 2016).
properties
IUPAC Name |
N-(2-bromo-4-propan-2-ylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-7(2)9-4-5-11(10(12)6-9)13-8(3)14/h4-7H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBZDELTWFHAPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)NC(=O)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90292992 | |
Record name | 4-Acetamido-3-bromocumene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90292992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Bromo-4-isopropylphenyl)acetamide | |
CAS RN |
68748-07-2 | |
Record name | 68748-07-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86661 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Acetamido-3-bromocumene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90292992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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